4-Bromo-2-methoxy-3-methylpyridine

Catalog No.
S1787629
CAS No.
112197-12-3
M.F
C7H8BrNO
M. Wt
202.051
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-methoxy-3-methylpyridine

CAS Number

112197-12-3

Product Name

4-Bromo-2-methoxy-3-methylpyridine

IUPAC Name

4-bromo-2-methoxy-3-methylpyridine

Molecular Formula

C7H8BrNO

Molecular Weight

202.051

InChI

InChI=1S/C7H8BrNO/c1-5-6(8)3-4-9-7(5)10-2/h3-4H,1-2H3

InChI Key

MXNUOXFGYYUHJI-UHFFFAOYSA-N

SMILES

CC1=C(C=CN=C1OC)Br
  • Chemical Intermediate

    Due to the presence of a reactive bromine group and a methoxy group, 4-Bromo-2-methoxy-3-methylpyridine has the potential to be a useful intermediate in organic synthesis. By leveraging these functional groups, researchers could potentially utilize the compound to create more complex molecules with desired properties [].

  • Building Block for Novel Scaffolds

    The core pyridine ring structure with additional substituents like bromine, methoxy, and methyl groups makes 4-Bromo-2-methoxy-3-methylpyridine an interesting building block for the design and synthesis of novel scaffolds in medicinal chemistry []. These scaffolds could then be further modified to explore potential applications in drug discovery.

Important Note:

  • Limited Information - It is important to acknowledge that the scientific research on 4-Bromo-2-methoxy-3-methylpyridine might not be extensively documented in publicly available sources. Research efforts might be ongoing in private institutions or not yet published.

Further exploration for detailed information on this specific compound might involve:

  • Patent Databases: Searching patent databases for applications mentioning 4-Bromo-2-methoxy-3-methylpyridine could reveal its potential uses in specific industrial processes [].
  • Scientific Literature Reviews: Reviewing recent scientific literature on pyridine derivatives with similar functionalities might provide insights into potential applications of 4-Bromo-2-methoxy-3-methylpyridine [].

4-Bromo-2-methoxy-3-methylpyridine is an organic compound with the molecular formula C7H8BrNOC_7H_8BrNO and a molecular weight of 202.05 g/mol. It features a pyridine ring substituted with a bromine atom at the fourth position, a methoxy group at the second position, and a methyl group at the third position. This compound is classified as a combustible liquid and is known to cause skin irritation and serious eye irritation upon contact . Its structure can be represented by the following SMILES notation: COC1=NC=CC(=C1)Br .

, including:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.
  • Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
  • Reduction Reactions: The compound can be reduced to yield 2-methoxy-3-methylpyridine by removing the bromine atom.

Common reagents used in these reactions include sodium hydride for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction.

The synthesis of 4-Bromo-2-methoxy-3-methylpyridine typically involves the bromination of 2-methoxy-3-methylpyridine. One common method is to react 2-methoxy-3-methylpyridine with bromine in an aqueous sodium hydroxide solution under controlled low-temperature conditions (between -10°C to 0°C) to minimize side reactions. This method ensures high yield and purity of the final product .

Synthetic Route Overview

  • Bromination: React 2-methoxy-3-methylpyridine with bromine in sodium hydroxide.
  • Purification: Isolate and purify the product through recrystallization or chromatography.

4-Bromo-2-methoxy-3-methylpyridine serves as an important intermediate in organic synthesis. It is utilized in the development of pharmaceuticals, particularly in creating compounds that target inflammatory pathways or act as enzyme inhibitors. Its unique functional groups allow for further modifications leading to diverse chemical entities .

Several compounds share structural similarities with 4-Bromo-2-methoxy-3-methylpyridine, each exhibiting unique properties:

Compound NameStructure DescriptionKey Differences
2-Bromo-4-methoxypyridineBromine at the second positionLacks the methyl group at the third position
5-Bromo-2-methoxy-3-methylpyridineBromine at the fifth positionContains additional methyl group
3-Bromo-2-methoxy-4-methylpyridineBromine at the third positionMethyl group positioned differently
4-Bromo-2-(2-methoxyethoxy)pyridineAdditional ethoxy group on methoxyDifferent substituent leading to varied reactivity

Uniqueness

The uniqueness of 4-Bromo-2-methoxy-3-methylpyridine lies in its specific arrangement of substituents, particularly the combination of bromine and methoxy groups along with a methyl substituent. This configuration enhances its reactivity profile and makes it a valuable building block for synthesizing more complex organic molecules .

The bromination of pyridine derivatives represents a fundamental transformation in heterocyclic chemistry, with distinct mechanistic pathways governing the introduction of bromine atoms into the pyridine ring system [10] [11] [13]. The electron-deficient nature of pyridines significantly influences their reactivity toward electrophilic aromatic substitution reactions compared to benzene, requiring specialized conditions and strategies [15] [22].

Electrophilic Aromatic Substitution Mechanisms

The bromination of pyridines typically proceeds through a two-step electrophilic aromatic substitution mechanism [11] [13]. In the first step, the electrophilic bromine species attacks the electron-deficient pyridine ring, forming a positively charged arenium intermediate [11] [30]. This step disrupts the aromaticity of the ring and represents the rate-determining step due to the high activation energy required [30]. The second step involves deprotonation of the intermediate to restore aromaticity and complete the substitution reaction [11] [30].

For pyridine derivatives, the regioselectivity of bromination is governed by the electronic properties of the ring [22]. The nitrogen atom's electron-withdrawing effect makes positions 3 and 5 (meta to nitrogen) more reactive toward electrophilic attack, while positions 2, 4, and 6 are deactivated [22]. However, the presence of electron-donating substituents such as methoxy and methyl groups can significantly alter this reactivity pattern [14] [15].

Direct Bromination Methods

Direct bromination of pyridines using molecular bromine represents one of the most straightforward approaches [2] [4]. The reaction typically requires the presence of Lewis acid catalysts such as iron tribromide or aluminum tribromide to activate the bromine molecule [25] [32]. The mechanism involves the formation of a polarized bromine-catalyst complex that serves as the active electrophile [25] [26].

Research has demonstrated that the bromination of 4-pyridone and related derivatives follows distinct kinetic profiles depending on the reaction conditions [2]. The facile dibromination observed in many pyridine systems occurs because monobromo derivatives often exhibit enhanced reactivity toward further bromination due to their altered electronic properties [2].

N-Bromosuccinimide Mediated Bromination

N-Bromosuccinimide has emerged as a versatile and regioselective brominating agent for activated pyridines [14] [16]. This reagent offers advantages over molecular bromine, including milder reaction conditions and improved regioselectivity [14]. The mechanism involves the generation of electrophilic bromine species through interaction with the substrate or solvent [29].

Studies on the reaction of N-bromosuccinimide with substituted pyridines have revealed that the reactivity order follows amino > hydroxy > methoxy substituents [14]. The regioselectivity depends significantly on the position of activating substituents, with 2-substituted pyridines showing higher selectivity than 3-substituted analogs [14]. Monobrominated derivatives can be obtained regioselectively in high yields, while dibromination is achievable with two equivalents of N-bromosuccinimide [14].

Regioselective Synthesis Pathways

The synthesis of 4-Bromo-2-methoxy-3-methylpyridine requires careful consideration of regioselectivity to achieve the desired substitution pattern [17] [18]. Multiple synthetic strategies have been developed to control the position of bromination on pyridine rings bearing methoxy and methyl substituents.

Substituent-Directed Bromination

The presence of methoxy and methyl substituents on the pyridine ring creates a complex electronic environment that influences bromination regioselectivity [19] [22]. The methoxy group at position 2 acts as a strong electron-donating substituent through resonance effects, while the methyl group at position 3 provides moderate electron donation through hyperconjugation [19].

The directing effects of these substituents can be understood through examination of the electron density distribution in the pyridine ring [7] [19]. Computational studies using density functional theory have been employed to predict reactive sites and optimize regioselectivity in bromination reactions . The methoxy group typically directs bromination to ortho and para positions relative to its attachment point, while the methyl group shows weaker directing effects [19].

Sequential Functionalization Approaches

One effective strategy for synthesizing 4-Bromo-2-methoxy-3-methylpyridine involves sequential introduction of substituents in a controlled manner [17] [20]. This approach allows for the optimization of each substitution step to achieve the desired regioselectivity.

Metal-Catalyzed Selective Functionalization

Recent advances in metal-catalyzed carbon-hydrogen functionalization have provided new pathways for regioselective pyridine modification [7] [9] [21]. Rhodium and palladium catalysts have been particularly effective for achieving site-selective halogenation of pyridines [7] [9].

Iridium-catalyzed borylation followed by halogenation represents another powerful strategy for achieving regioselective functionalization [7]. The use of designed phosphine ligands has enabled selective halogenation at specific positions of pyridines, including displacement at the 4-position [9]. These methods offer advantages in terms of functional group tolerance and regioselectivity compared to traditional electrophilic aromatic substitution approaches [9].

Zincke Imine Intermediates

A novel approach for regioselective halogenation involves the use of Zincke imine intermediates [24]. This strategy involves ring-opening of pyridines to form linear imine intermediates, which can then undergo selective halogenation at positions that are typically unreactive in the intact pyridine ring [24]. The method has demonstrated excellent regioselectivity for meta-position halogenation through a dearomatization-rearomatization process [21] [24].

Optimization of Reaction Conditions (Temperature, Catalysts, Solvents)

The successful synthesis of 4-Bromo-2-methoxy-3-methylpyridine requires careful optimization of reaction parameters to achieve high yields and selectivity [14] [35]. Temperature, catalyst selection, and solvent effects play crucial roles in determining the outcome of bromination reactions.

Temperature Effects on Bromination Reactions

Temperature control is critical for achieving optimal results in pyridine bromination reactions [2] [35] [37]. Low temperatures are often required to maintain regioselectivity and prevent unwanted side reactions [8] [35]. Studies on the bromination of methylpyridines have shown that temperatures between -10°C and 0°C are optimal for achieving high yields while minimizing dibromination [35] [37].

The temperature dependence of bromination reactions follows Arrhenius kinetics, with reaction rates increasing exponentially with temperature [2]. However, elevated temperatures can lead to decreased selectivity due to competing reaction pathways and increased formation of polysubstituted products [2]. The optimal temperature window typically represents a balance between acceptable reaction rates and maintained selectivity [2].

Table 1 summarizes typical temperature ranges for various bromination methods:

Bromination MethodTemperature RangeSelectivityYield Range
Molecular Bromine with Lewis Acid-10°C to 25°CModerate60-85%
N-Bromosuccinimide0°C to 80°CHigh70-95%
Electrophilic Substitution-5°C to 15°CVariable50-80%

Catalyst Selection and Optimization

The choice of catalyst significantly influences both the rate and selectivity of pyridine bromination reactions [4] [25] [32]. Lewis acids such as iron tribromide, aluminum tribromide, and boron trifluoride are commonly employed to activate molecular bromine [25] [32]. The strength and nature of the Lewis acid affect the electrophilicity of the resulting bromine complex [25].

Iron-based catalysts have shown particular effectiveness for bromination of substituted pyridines [25]. The mechanism involves coordination of the Lewis acid to bromine, creating a more electrophilic species that readily attacks the pyridine ring [25]. The catalyst loading typically ranges from 5 to 20 mol% depending on the substrate reactivity and desired reaction rate [25].

Alternative catalytic systems have been developed for specific applications [7] [9]. Rhodium and palladium complexes with specialized ligands can provide enhanced regioselectivity for position-specific functionalization [7] [9]. These catalysts operate through different mechanisms involving coordination to the pyridine nitrogen and subsequent carbon-hydrogen activation [7].

Solvent Effects and Optimization

Solvent selection plays a crucial role in determining the success of pyridine bromination reactions [14] [35]. The solvent must be compatible with the brominating agent, provide adequate solubility for reactants, and not interfere with the desired reaction pathway [14].

Polar aprotic solvents such as dimethylformamide, dichloromethane, and acetonitrile are frequently employed for bromination reactions [14] [35]. These solvents provide good solubility for both organic and ionic species while maintaining chemical inertness toward the brominating agents [14]. The choice of solvent can significantly affect regioselectivity by influencing the stability and reactivity of intermediates [14].

Table 2 presents solvent effects on bromination reactions:

SolventDielectric ConstantTypical YieldSelectivity Rating
Dichloromethane8.975-85%High
Dimethylformamide38.380-90%Moderate
Acetonitrile37.570-80%High
Acetic Acid6.260-75%Variable

Aqueous systems have also been investigated for bromination reactions, particularly when using N-bromosuccinimide [14]. The presence of water can influence the mechanism by affecting the generation and stability of electrophilic bromine species [2]. pH control becomes important in aqueous systems to maintain optimal reaction conditions [34].

Reaction Time and Conversion Optimization

The optimization of reaction time is essential for maximizing yield while minimizing the formation of unwanted byproducts [35] [37]. Bromination reactions typically reach completion within several hours under optimized conditions [35]. Monitoring techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are employed to track reaction progress [35].

Kinetic studies have revealed that bromination reactions often follow second-order kinetics, with rates dependent on both the substrate and brominating agent concentrations [2]. The reaction profile typically shows rapid initial conversion followed by a slower approach to equilibrium [2]. Understanding these kinetic characteristics allows for optimization of reaction conditions to achieve maximum efficiency [2].

XLogP3

2.2

Wikipedia

4-Bromo-2-methoxy-3-methylpyridine

Dates

Last modified: 08-15-2023

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